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Compound of Interest

Compound Name: (1E)-indan-1-one oxime

CAS No.: 3349-60-8

Cat. No.: B3415702

Get Quote

CAS: 3349-60-8 | Formula: C

H

NO | Mol.[1][2][3][4] Weight: 147.17 g/mol [1][3][4]

Executive Summary
(1E)-Indan-1-one oxime represents the thermodynamically stable geometric isomer of the

oxime derivative of 1-indanone.[3] It serves as a critical chiral template precursor in the

synthesis of 1-aminoindans (e.g., Rasagiline) and undergoes stereospecific Beckmann

rearrangement to form dihydroquinolinones. This guide explicates the molecular geometry,

stereoelectronic factors governing the E-selectivity, and the spectroscopic signatures required

for unambiguous identification.

Molecular Geometry & Stereochemistry
Configuration Assignment (Cahn-Ingold-Prelog)
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The stereochemistry of the C=N double bond is defined by the spatial arrangement of the

highest priority groups on each atom.[3]

At C1: The aromatic ring carbon (C7a) has priority over the methylene carbon (C2) due to

atomic number connectivity (

vs

).

At N: The hydroxyl group (-OH) has priority over the lone pair.[3]

In the (1E)-isomer, the high-priority hydroxyl group and the high-priority aromatic ring are on

opposite sides of the double bond (German: Entgegen).[3]

Geometry: The -OH group is oriented syn to the methylene bridge (C2) and anti to the

benzene ring.[3]

Stability: The (1E) configuration is thermodynamically favored over the (1Z) isomer. The (1Z)

isomer suffers from significant steric repulsion and electrostatic clash between the oxygen

lone pairs and the peri-hydrogen (H7) of the benzene ring.

Conformational Analysis
The indan skeleton consists of a fused benzene and cyclopentene ring. While the benzene ring

is planar, the five-membered ring in (1E)-indan-1-one oxime adopts a slight envelope

conformation.[3]

Planarity: The C1=N-O moiety is conjugated with the aromatic system, inducing planarity

across the C7a-C1-N-O tract.[3]

Bond Parameters (Calculated/X-ray derived):
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Parameter Value (Approx.) Description

Bond Length (C=N) 1.28 – 1.30 Å

Typical for conjugated oximes;

shorter than imines due to

resonance.[3]

Bond Length (N-O) 1.40 – 1.42 Å Single bond character.

Bond Angle (C1-N-O) 112° – 115°
Deviates from ideal 120° due

to lone pair repulsion.[3]

Torsion (C7a-C1-N-O) 180°
Anti-periplanar orientation in

the (E)-isomer.[3]

Visualization of Isomerism
The following diagram illustrates the equilibrium and the specific steric clash that destabilizes

the Z-isomer.
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Figure 1: Synthetic pathways and stability relationship between E and Z isomers.[3] The (E)-

isomer minimizes steric interaction with the aromatic peri-proton.

Spectroscopic Characterization
Differentiation between the (E) and (Z) isomers is most reliably achieved via

H-NMR, exploiting the anisotropic deshielding effect of the oxime hydroxyl group.
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Nuclear Magnetic Resonance ( H-NMR)
Data based on 400 MHz in CDCl

.

Proton (1E)-Isomer (Major) (1Z)-Isomer (Minor)
Mechanistic
Explanation

H-7 (Aromatic) 7.67 (d) 8.43 (d)

Critical Diagnostic: In

the (Z)-isomer, H-7 is

syn to the OH group,

experiencing strong

deshielding from the

oxygen lone pairs.[3]

In (E), it is remote.

Oxime -OH 8.79 (br s) 8.35 (br s)

Chemical shift varies

with concentration/H-

bonding, but distinct.

[3]

C2-H

(Methylene)
2.96 - 3.00 (m) 2.83 - 2.87 (m)

Slight upfield shift in Z

due to proximity to the

lone pair of Nitrogen.

[3]

Crystallography & Packing
In the solid state, (1E)-indan-1-one oxime crystallizes to form centrosymmetric dimers or

polymeric chains driven by intermolecular Hydrogen Bonding (

).[3]

Crystal System: Monoclinic (typical for planar oximes).[5]

Melting Point: 146.5 – 150.0 °C (Pure E-isomer). The Z-isomer melts lower (~137 °C) and

often converts to E upon heating.[3]

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://webbook.nist.gov/cgi/cbook.cgi?ID=C83330&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C83330&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C83330&Mask=200
https://www.benchchem.com/product/b3415702/docs?utm_src=pdf-body#structural-geometric-characterization-of-1e-indan-1-one-oxime
https://webbook.nist.gov/cgi/cbook.cgi?ID=C83330&Mask=200
https://www.researchgate.net/publication/320408345_Synthesis_and_crystal_structure_of_1-4-2-hydroxy-benzylideneaminophenylethanone_oxime_C15H14N2O2
https://webbook.nist.gov/cgi/cbook.cgi?ID=C83330&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3415702?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of (1E)-Indan-1-one Oxime
This protocol maximizes the yield of the thermodynamic (E) isomer.[3]

Reagents: Charge a reaction vessel with 1-indanone (1.0 eq), Hydroxylamine hydrochloride

(1.5 eq), and Sodium Acetate (1.5 eq) or Pyridine (solvent/base).

Solvent: Ethanol/Water (3:1 v/v).

Reflux: Heat the mixture at 70–80 °C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

Rf (E-isomer): ~0.33[3][6]

Rf (Z-isomer): ~0.17[3][6]

Workup: Evaporate ethanol. Dilute with water.[3] The product precipitates as a white solid.

Purification: Recrystallize from aqueous ethanol. This selectively crystallizes the (E)-isomer,

leaving the more soluble (Z)-isomer in the mother liquor.[3]

Beckmann Rearrangement (Stereochemical Proof)
The reaction of the oxime with reagents like PPA (Polyphosphoric acid) or SOCl

confirms the (E) geometry via the migration of the group anti to the leaving hydroxyl.

Substrate: (1E)-Indan-1-one oxime.

Migrating Group: The Phenyl ring (C7a) is anti to the OH.

Product:3,4-Dihydroquinolin-2(1H)-one (a 6-membered lactam).[3]

Note: If the (Z)-isomer were predominant, the alkyl group (C2) would migrate, yielding the

isoquinolinone derivative. The exclusive formation of the quinolinone confirms the (E)

structure.

(1E)-Indan-1-one Oxime
(OH anti to Phenyl)

Transition State
[1,2]-Phenyl Shift

H+ / PPA
-H2O 3,4-Dihydroquinolin-2(1H)-one

(Lactam)

Ring Expansion
(5 -> 6 membered)
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Click to download full resolution via product page

Figure 2: Stereospecific Beckmann rearrangement pathway.[3] The migration of the phenyl

group confirms the anti-relationship between the OH and the aromatic ring in the (E)-isomer.

Applications in Drug Design
Chiral Amine Synthesis: Catalytic hydrogenation (Pd/C, H

) or reduction with hydride reagents reduces the C=N bond to form 1-aminoindan.[3] Note
that while the oxime is achiral, the reduction creates a stereocenter at C1. Enantioselective
reduction is a key step in manufacturing Rasagiline (Parkinson's therapeutic).

Pharmacophore: The rigid indan scaffold serves as a bioisostere for phenyl-ethyl amines.[3]

The oxime moiety provides a hydrogen bond donor/acceptor motif utilized in experimental

Acetylcholinesterase (AChE) reactivators for organophosphate poisoning treatment.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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